2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Overview
Description
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound with borate and sulfonamide groups . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology . It is used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .
Synthesis Analysis
The synthesis of this compound can be achieved through nucleophilic and amidation reactions .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Scientific Research Applications
Synthesis and Characterization
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine and related compounds are primarily used as intermediates in organic synthesis. For instance, these boric acid ester intermediates with benzene rings are synthesized through multi-step substitution reactions. Their structures are elucidated using various spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods confirm the molecular structures, which are further validated through density functional theory (DFT) calculations. Such studies not only confirm the synthesized compounds' structures but also investigate their molecular electrostatic potential and frontier molecular orbitals, revealing important physicochemical properties (Huang et al., 2021).
Advanced Material Applications
The pyrimidine derivatives, including this compound, have found applications in the development of new materials. For example, pyrimidine-based compounds are highlighted for their potential in nonlinear optics (NLO) fields due to their promising applications in medicine and advanced material science. Research focusing on thiopyrimidine derivatives demonstrates their structural and electronic properties, which are conducive to high NLO activity. Such compounds are recommended for optoelectronic applications, highlighting the versatility of pyrimidine derivatives in material science (Hussain et al., 2020).
Antimicrobial and Biological Activities
Several pyrimidine derivatives, including those structurally related to this compound, have been synthesized and evaluated for their biological activities. Research in this area focuses on the synthesis of novel compounds and their antimicrobial activities against various bacterial and fungal strains. These studies aim to identify potential new therapeutic agents, leveraging the inherent biological activity of pyrimidine cores. The findings from these investigations highlight the significant antimicrobial potential of pyrimidine derivatives, positioning them as candidates for further drug development (Mallikarjunaswamy et al., 2013).
Mechanism of Action
Target of Action
Boronic acid derivatives like this compound are often used in organic synthesis as reagents and catalysts .
Mode of Action
Compounds with a similar structure have been used in borylation reactions . In these reactions, the compound interacts with its targets (usually organic molecules) and facilitates the introduction of a boron atom into the target molecule .
Biochemical Pathways
Boronic acid derivatives are often involved in the suzuki-miyaura cross-coupling reaction, a type of chemical reaction where an organic boron compound (such as a boronic acid) is coupled with an organic halide via a palladium catalyst .
Pharmacokinetics
It’s worth noting that the compound’s solubility in organic solvents like chloroform, ether, and dichloromethane could potentially influence its absorption and distribution in an organism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. For instance, the compound is insoluble in water but can hydrolyze in a humid environment . Therefore, the presence of water or humidity could potentially affect the compound’s stability and efficacy. Additionally, the compound should be stored in a dark place, sealed in dry, at room temperature , indicating that light, air, and temperature could also influence its stability.
Properties
IUPAC Name |
2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(19-11-13)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCUCOACPIRJPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1319255-85-0 | |
Record name | 2-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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